molecular formula C12H13BrN2O2 B592332 tert-Butyl 6-Bromo-1H-indazole-1-carboxylate CAS No. 877264-77-2

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

Cat. No.: B592332
CAS No.: 877264-77-2
M. Wt: 297.152
InChI Key: XAKCDPNWVLWUEP-UHFFFAOYSA-N
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Description

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H13BrN2O2 and a molecular weight of 297.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the reaction of 6-bromoindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole-based compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: Indazole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. They are studied for their ability to inhibit specific enzymes and receptors involved in disease pathways .

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. It is also employed in the synthesis of specialty chemicals for various industrial applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Overview

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered attention due to its significant biological activities. This compound has a molecular formula of C12H13BrN2O2C_{12}H_{13}BrN_2O_2 and a molecular weight of 297.15 g/mol. It is primarily studied for its potential therapeutic applications, particularly in oncology, anti-inflammatory conditions, and antimicrobial activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Targeting Enzymes and Receptors : Indazole derivatives are known to inhibit specific enzymes and receptors that play critical roles in disease pathways, including cancer progression and inflammation.
  • Biochemical Pathways : The compound is involved in several biochemical pathways, potentially affecting cellular processes such as apoptosis, angiogenesis, and microbial resistance .

Anticancer Activity

Research indicates that tert-butyl indazole derivatives exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer .
  • Mechanisms : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Inhibition : The compound demonstrates a significant inhibitory effect on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
  • Comparative Efficacy : In comparative studies, it showed greater efficacy than standard drugs like dexamethasone at similar concentrations .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Study FocusFindings
Anticancer Activity IC50 values between 3 to 14 µM against breast and pancreatic cancer cells.
Anti-inflammatory Effects Inhibition of IL-6 and TNF-α with efficacy surpassing standard treatments.
Antimicrobial Properties Effective against multiple microbial strains; potential for broad-spectrum use.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for treating central nervous system disorders.

Properties

IUPAC Name

tert-butyl 6-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCDPNWVLWUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653354
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-77-2
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole, N1-BOC protected
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